molecular formula C14H18N2O2 B5121928 4-(Cyclohexanecarbonylamino)benzamide CAS No. 351335-09-6

4-(Cyclohexanecarbonylamino)benzamide

Cat. No.: B5121928
CAS No.: 351335-09-6
M. Wt: 246.30 g/mol
InChI Key: GFLVMENNMYAMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclohexanecarbonylamino)benzamide is a chemical compound supplied for research and experimental purposes. This product is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers investigating this compound may be interested in its structural relationship to other developed molecules. For instance, a compound with a highly similar structure, 3-[(4-Butylcyclohexanecarbonyl)amino]benzamide, is documented in public chemical databases . Furthermore, recent medicinal chemistry research has explored a class of alkyl-substituted N-methylaryl-N'-aryl-4-aminobenzamides for their potential as inhibitors of the Wip1 phosphatase, a recognized oncogene and attractive target for cancer therapeutics . The core scaffold of these inhibitors often incorporates key structural domains, including a cyclohexyl group (R2) and an aromatic portion, highlighting the research relevance of benzamide derivatives containing cyclohexanecarbonyl groups in the development of novel bioactive molecules . The conformational properties of the cyclohexane ring can influence the molecule's overall structure; the equatorial position is generally more favored for substituents due to lower steric strain, with A-values providing a quantitative measure of this preference . This product is provided for research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclohexanecarbonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c15-13(17)10-6-8-12(9-7-10)16-14(18)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLVMENNMYAMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387376
Record name 4-(cyclohexanecarbonylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351335-09-6
Record name 4-(cyclohexanecarbonylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Cyclohexanecarbonylamino Benzamide and Its Analogues

Strategic Approaches to Amide Bond Formation

The creation of the amide bond between the cyclohexanecarboxylic acid and 4-aminobenzamide (B1265587) components is the cornerstone of the synthesis. This transformation can be achieved through several reliable methods, primarily involving the activation of the carboxylic acid group to facilitate its reaction with the amine.

A classic and robust method for forming amide bonds is the reaction between an acyl halide and an amine, often referred to as the Schotten-Baumann reaction. fishersci.co.ukmychemblog.com In this approach, cyclohexanecarboxylic acid is first converted into a more reactive acyl halide, typically cyclohexanecarbonyl chloride. This is commonly achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk

The resulting cyclohexanecarbonyl chloride is a highly electrophilic species that readily reacts with the nucleophilic amino group of 4-aminobenzamide. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), in the presence of a base. fishersci.co.ukmychemblog.com The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the formation of the amide product. fishersci.co.ukmychemblog.com While highly efficient, the conditions for generating and using acyl chlorides can be harsh, which may not be suitable for substrates with sensitive functional groups. researchgate.nethepatochem.com

General Reaction Scheme:

Activation: Cyclohexanecarboxylic acid + SOCl₂ → Cyclohexanecarbonyl chloride + SO₂ + HCl

Coupling: Cyclohexanecarbonyl chloride + 4-Aminobenzamide + Base → 4-(Cyclohexanecarbonylamino)benzamide + Base·HCl

To circumvent the often harsh conditions of acyl halide chemistry, a wide array of coupling reagents has been developed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ, forming a reactive intermediate that is readily attacked by the amine. This approach is particularly prevalent in peptide synthesis and medicinal chemistry due to its high efficiency and tolerance for various functional groups. hepatochem.comnih.gov

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): HATU is a highly effective uronium salt-based coupling reagent. mychemblog.comwikipedia.org It reacts with cyclohexanecarboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive OAt-active ester. wikipedia.orgresearchgate.net This intermediate then smoothly reacts with 4-aminobenzamide to yield the desired product, this compound. HATU-mediated couplings are known for their fast reaction rates and high yields, often performed in polar aprotic solvents like dimethylformamide (DMF). wikipedia.orgrsc.org

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDCI is a water-soluble carbodiimide (B86325) that is widely used for amide bond formation. louisville.edu It activates the carboxylic acid to form a reactive O-acylisourea intermediate. luxembourg-bio.comresearchgate.net This intermediate can then react directly with the amine. However, the O-acylisourea can sometimes undergo rearrangement to a less reactive N-acylurea. To improve efficiency and prevent side reactions, additives like N-hydroxybenzotriazole (HOBt) are often included. nih.govluxembourg-bio.com HOBt traps the O-acylisourea to form an HOBt-active ester, which is more stable and reacts cleanly with the amine to form the amide bond. luxembourg-bio.com A key advantage of EDCI is that the urea (B33335) byproduct is water-soluble, simplifying purification. louisville.edu

Coupling ReagentActivating GroupTypical BaseCommon Additive
HATU OAt-active esterDIPEANone
EDCI O-acylisoureaDIPEA, Et₃NHOBt, DMAP

Synthesis of Precursor Compounds and Key Intermediates

The key precursor, 4-aminobenzamide, can be synthesized from readily available starting materials. A common and straightforward method involves the reduction of 4-nitrobenzamide. The nitro group can be selectively reduced to an amine using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) in ethanol. researchgate.net

Another versatile approach to aminobenzamides starts from isatoic anhydride (B1165640), which reacts with various amines in a process that involves a nucleophilic attack followed by ring-opening and decarboxylation to yield substituted 2-aminobenzamides. nih.gov While this is more common for ortho-substituted isomers, it highlights a general strategy for synthesizing aminobenzamide scaffolds. magtech.com.cn

Cyclohexanecarboxylic acid is a commercially available compound but can also be synthesized through various methods. One of the most common industrial methods is the hydrogenation of benzoic acid using a catalyst such as palladium or rhodium. For laboratory-scale synthesis, other methods like the malonic ester synthesis can be employed. chegg.com This involves the reaction of diethyl malonate with a suitable dihalide to form the cyclohexane (B81311) ring, followed by hydrolysis and decarboxylation. chegg.com Furthermore, microbial dihydroxylation of benzoic acid can produce enantiomerically pure cyclohexanecarboxylic acid derivatives, which can be valuable for synthesizing chiral analogues. acs.org

For use in acyl halide coupling reactions, cyclohexanecarboxylic acid must be converted to its corresponding acyl chloride. This is typically achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂), as mentioned previously. fishersci.co.uk

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side products and simplifying purification.

Key parameters for optimization include:

Choice of Coupling Method: The selection between the acyl chloride method and modern coupling reagents depends on the substrate's sensitivity and the desired scale. Acyl chlorides are potent but can be less selective. hepatochem.com Reagents like HATU and EDCI/HOBt offer milder conditions and are often preferred for complex molecules, though they are more expensive. nih.govresearchgate.net

Solvent: The choice of solvent can significantly impact reaction rates and solubility. Polar aprotic solvents like DMF, DCM, and acetonitrile (B52724) are commonly used for coupling reactions. fishersci.co.ukwikipedia.org Recent research has also explored more sustainable, bio-based solvents. rsc.org

Base: The type and amount of base are crucial. In acyl chloride reactions, a stoichiometric amount of a tertiary amine is needed to scavenge HCl. mychemblog.com For coupling reagents, non-nucleophilic bases like DIPEA are used in excess to facilitate the reaction without competing with the primary amine. nih.gov

Temperature and Reaction Time: Most modern coupling reactions proceed efficiently at room temperature within a few hours. fishersci.co.ukresearchgate.net Monitoring the reaction by techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of degradation products.

Purification: After the reaction is complete, the crude product must be purified. This typically involves an aqueous workup to remove water-soluble byproducts (like the urea from EDCI) and salts. louisville.edu Further purification is often achieved through techniques such as recrystallization or column chromatography on silica (B1680970) gel to isolate the final product in high purity.

By systematically adjusting these parameters, synthetic pathways can be refined to produce this compound efficiently and in high yields.

ParameterAcyl Halide MethodCoupling Reagent MethodConsiderations for Optimization
Reagents Cyclohexanecarbonyl chloride, 4-aminobenzamideCyclohexanecarboxylic acid, 4-aminobenzamide, HATU/EDCICost, reagent stability, functional group tolerance.
Solvent DCM, THFDMF, AcetonitrileSubstrate solubility, boiling point, environmental impact.
Base Triethylamine, PyridineDIPEABasicity, nucleophilicity, ease of removal.
Temperature 0°C to Room TempRoom TemperatureReaction rate vs. side product formation.
Yield Generally highGood to excellentDependent on substrate purity and reaction conditions.

Solvent Effects and Reaction Temperature Control

The selection of an appropriate solvent system and the precise control of reaction temperature are critical parameters in the synthesis of this compound. These factors not only influence the reaction rate and yield but also play a significant role in minimizing the formation of unwanted byproducts.

Solvent Effects: The polarity, solubility of reactants, and the solvent's ability to participate in the reaction mechanism are key considerations. In the context of the Schotten-Baumann reaction, a widely used method for this type of acylation, a two-phase solvent system is often employed. orgsyn.org This typically consists of an organic solvent, such as dichloromethane or diethyl ether, and an aqueous phase containing a base. orgsyn.org The organic phase serves to dissolve the reactants, 4-aminobenzamide and cyclohexanecarbonyl chloride, while the aqueous phase contains a base, like sodium hydroxide (B78521), to neutralize the hydrochloric acid generated during the reaction. orgsyn.org This neutralization is crucial as it prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.

The choice of organic solvent can impact the reaction's efficiency. Solvents that provide good solubility for both reactants are preferred to ensure a homogeneous reaction environment in the organic phase. The use of aprotic polar solvents can, in some cases, accelerate the reaction rate. However, the potential for side reactions, such as the hydrolysis of the acyl chloride by water, must be carefully managed in biphasic systems. ijcce.ac.ir

Reaction Temperature Control: Temperature is a critical parameter that directly affects the kinetics of the acylation reaction. Generally, increasing the temperature accelerates the reaction rate. However, for the synthesis of this compound, careful temperature control is necessary to prevent side reactions. The reaction between an acyl chloride and an amine is typically exothermic. ijcce.ac.ir

Running the reaction at or slightly above room temperature is common for Schotten-Baumann conditions. researchgate.net Lowering the temperature can help to control the reaction rate and minimize the formation of impurities. Conversely, in some synthetic protocols, particularly those aiming for faster reaction times, elevated temperatures may be employed, often in conjunction with microwave irradiation. mdpi.com It is essential to find an optimal temperature that balances a reasonable reaction rate with high product purity and yield.

Solvent SystemTypical Temperature Range (°C)Key Considerations
Dichloromethane/Water0 - 25Good solubility of reactants in the organic phase, efficient neutralization of HCl in the aqueous phase.
Tetrahydrofuran (THF)20 - 66 (reflux)Can be used in single-phase systems with a soluble organic base.
Acetone20 - 56 (reflux)Good solvent for many organic compounds, but can be reactive with strong electrophiles.
Water (as a green solvent)25 - 100Environmentally friendly, but may lead to hydrolysis of the acyl chloride. Often used with specific catalysts or activating agents. mdpi.com

Catalytic Systems in Amide Synthesis

To enhance the efficiency, selectivity, and sustainability of the synthesis of this compound and its analogues, various catalytic systems have been explored. These catalysts can facilitate the reaction under milder conditions, reduce reaction times, and improve yields.

Catalysts in amide synthesis can be broadly categorized into acidic, basic, and metal-based systems. In the context of the acylation of 4-aminobenzamide, both base and acid catalysis play important roles.

Base Catalysis: As mentioned in the Schotten-Baumann reaction, a base is essential to neutralize the acid byproduct. orgsyn.org Common inorganic bases include sodium hydroxide and potassium carbonate. Organic bases, such as pyridine or triethylamine, are also frequently used, particularly in single-phase solvent systems. rsc.org These bases not only act as acid scavengers but can also activate the amine nucleophile.

Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl2), aluminum chloride (AlCl3), and various metal triflates can be employed to activate the acyl chloride, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. researchgate.net The use of Lewis acids can be particularly beneficial when dealing with less reactive amines or when aiming for lower reaction temperatures.

Enzymatic Catalysis: In the pursuit of greener and more selective synthetic methods, enzymes have emerged as powerful catalysts for amide bond formation. Lipases are a class of enzymes that have shown utility in catalyzing the acylation of amines. mdpi.com These biocatalytic approaches offer high chemo- and regioselectivity under mild reaction conditions, often in aqueous media, which aligns with the principles of green chemistry.

Catalyst TypeExampleRole in the ReactionTypical Conditions
Inorganic BaseSodium Hydroxide (NaOH)Neutralizes HCl byproduct.Aqueous phase in a biphasic system.
Organic BasePyridine, Triethylamine (Et3N)Neutralizes HCl and can activate the amine.Homogeneous organic solvent.
Lewis AcidZinc Oxide (ZnO), Aluminum Triflate (Al(OTf)3)Activates the acyl chloride.Anhydrous organic solvent. researchgate.net
EnzymeLipaseCatalyzes amide bond formation with high selectivity.Aqueous or organic media, mild temperatures. mdpi.com

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals, including this compound. The goal is to develop methods that are more environmentally benign, safer, and more efficient in terms of atom economy and energy consumption.

One of the primary focuses of green chemistry in amide synthesis is the replacement of hazardous solvents. Traditional methods often utilize chlorinated solvents like dichloromethane, which pose environmental and health risks. Researchers are actively exploring the use of greener alternatives. Water is a highly desirable solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.com The synthesis of N-acylated amines in water has been successfully demonstrated, often facilitated by microwave irradiation to enhance reaction rates. mdpi.com Solvent-free reaction conditions represent another significant advancement, where the reactants are mixed directly, often with a catalyst, thereby eliminating solvent waste altogether. researchgate.net

Another key aspect of green amide synthesis is the development of catalytic processes that avoid the use of stoichiometric amounts of reagents. As discussed previously, various catalytic systems can improve the efficiency of the reaction. Furthermore, the development of reusable catalysts is a major area of research, as it reduces waste and lowers costs.

Atom economy is also a central tenet of green chemistry. The ideal synthesis would involve the direct condensation of a carboxylic acid and an amine, with water as the only byproduct. While this direct amidation is challenging due to the formation of a stable carboxylate-ammonium salt, various catalytic methods are being developed to facilitate this transformation under milder conditions.

The use of alternative energy sources, such as microwave irradiation, can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com Microwave-assisted organic synthesis has been shown to be a valuable tool for the rapid and efficient synthesis of amides.

Chemical Reactivity and Derivatization Studies of the 4 Cyclohexanecarbonylamino Benzamide Scaffold

Transformations at the Benzamide (B126) Amide Functionality

The primary amide of the benzamide group is a key site for chemical transformations. One of the most fundamental reactions is hydrolysis, which can occur under either acidic or basic conditions to yield 4-(cyclohexanecarbonylamino)benzoic acid and ammonia. This reaction, however, typically requires harsh conditions such as elevated temperatures and strong acids or bases.

Dehydration of the primary amide offers a route to nitrile derivatives. Treatment with dehydrating agents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) can convert the benzamide to 4-(cyclohexanecarbonylamino)benzonitrile. This transformation replaces the C=O and NH₂ groups of the amide with a C≡N triple bond.

Furthermore, the amide nitrogen can undergo N-alkylation or N-acylation, though this can be challenging for primary amides due to their lower nucleophilicity compared to amines. Under specific conditions, using strong bases to deprotonate the amide followed by reaction with an alkyl or acyl halide, it is possible to introduce substituents on the amide nitrogen.

Illustrative Reactions at the Benzamide Amide

ReactionReagents and ConditionsProduct
HydrolysisHCl (aq), heat or NaOH (aq), heat4-(Cyclohexanecarbonylamino)benzoic acid
DehydrationP₂O₅, heat or SOCl₂, reflux4-(Cyclohexanecarbonylamino)benzonitrile
Hofmann RearrangementBr₂, NaOH (aq)4-amino-N-(4-aminophenyl)cyclohexanecarboxamide

Chemical Modifications of the Cyclohexane (B81311) Ring System

The cyclohexane ring, being a saturated aliphatic system, is generally less reactive than the aromatic portion of the molecule. However, it can undergo free-radical halogenation, particularly at the tertiary carbon atom (the point of attachment to the carbonyl group), which is the most activated position. This reaction is typically initiated by UV light or a radical initiator.

Oxidation of the cyclohexane ring is another potential modification. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can lead to ring-opening or the formation of various oxygenated derivatives, such as cyclohexanones or dicarboxylic acids, though controlling the selectivity of such reactions can be difficult.

Potential Modifications of the Cyclohexane Ring

Reaction TypeReagentsPotential Products
Free-Radical HalogenationN-Bromosuccinimide, benzoyl peroxideBromo-substituted cyclohexane derivatives
OxidationKMnO₄, heatRing-opened dicarboxylic acid derivatives

Substituent Effects on Reactivity and Selectivity

The two main functional groups of 4-(cyclohexanecarbonylamino)benzamide, the cyclohexanecarbonylamino group and the benzamide group, have a significant influence on the reactivity of the benzene (B151609) ring. The cyclohexanecarbonylamino group is an ortho-, para-directing activator for electrophilic aromatic substitution. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions. libretexts.orglibretexts.org

Conversely, the benzamide group is a deactivating group and a meta-director for electrophilic aromatic substitution. The carbonyl group of the benzamide withdraws electron density from the benzene ring through both inductive and resonance effects. In the case of this compound, the activating effect of the amino-linked group generally dominates, directing incoming electrophiles to the positions ortho to it (positions 3 and 5 of the benzene ring).

The interplay of these electronic effects is crucial in predicting the outcome of substitution reactions on the benzene ring. The activating nature of the cyclohexanecarbonylamino group would facilitate reactions like halogenation, nitration, and Friedel-Crafts alkylation or acylation, primarily at the positions ortho to this group.

Synthesis of Novel Derivatives for Research Probes

The development of novel derivatives of this compound can be envisioned through modifications at several points on the molecule, creating a library of compounds for use as research probes. jfda-online.com

Modifications on the Benzene Ring of the Benzamide Moiety

Building on the directing effects of the existing substituents, electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the benzene ring.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield nitro derivatives, with the nitro group predominantly adding to the positions ortho to the activating cyclohexanecarbonylamino group.

Halogenation: Using reagents like bromine in the presence of a Lewis acid catalyst, or N-bromosuccinimide, would introduce halogen atoms onto the aromatic ring, again, primarily at the ortho positions.

Friedel-Crafts Alkylation/Acylation: These reactions could introduce alkyl or acyl groups onto the benzene ring, though the presence of the deactivating benzamide group might necessitate harsher reaction conditions.

Derivatization of the Cyclohexanecarbonyl Unit

The cyclohexanecarbonyl portion of the molecule also offers opportunities for derivatization. As mentioned, free-radical halogenation can introduce functionality onto the cyclohexane ring. These halogenated derivatives can then serve as precursors for a range of other compounds through nucleophilic substitution reactions.

Furthermore, the amide linkage itself can be a target. For instance, reduction of the carbonyl group within the cyclohexanecarbonylamino moiety using strong reducing agents like lithium aluminum hydride would yield the corresponding secondary amine.

Structure Activity Relationship Sar Investigations of 4 Cyclohexanecarbonylamino Benzamide Analogues in Research Contexts

Methodologies for SAR Determination via Analog Synthesis and Evaluation

The investigation of SAR for 4-(cyclohexanecarbonylamino)benzamide analogues typically begins with the systematic synthesis of a library of related compounds. This process often involves modifying three key structural components: the cyclohexyl ring, the amide linkage, and the benzamide (B126) portion.

A common synthetic strategy involves the acylation of a substituted 4-aminobenzamide (B1265587) with cyclohexanecarbonyl chloride or a derivative thereof. cyberleninka.ru Alternatively, variations can be introduced by starting with different substituted anilines which are then acylated and subsequently converted to the final benzamide. The purification and characterization of these newly synthesized analogues are typically achieved using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Once a library of analogues is synthesized, their biological activity is evaluated through a variety of in vitro assays. For instance, when investigating these compounds as potential HDAC inhibitors, enzymatic assays are employed to determine the half-maximal inhibitory concentration (IC50) against different HDAC isoforms. nih.gov Cellular assays, such as cell proliferation or apoptosis assays, are also used to assess the functional consequences of target inhibition in a more biologically relevant system. nih.gov The data obtained from these evaluations are then compiled to establish a relationship between the chemical structure of the analogues and their biological activity.

Influence of Structural Variations on Ligand-Target Interactions (e.g., Enzyme Active Sites)

The interaction of this compound analogues with their biological targets is highly dependent on their structural features. In the context of HDAC inhibition, these molecules typically bind to the active site of the enzyme, which contains a zinc ion that is crucial for its catalytic activity. The benzamide group often acts as a zinc-binding group (ZBG), coordinating with the zinc ion in the active site.

Structural modifications to the core scaffold can have a profound impact on binding affinity and selectivity. Key areas of modification and their observed effects include:

The Cyclohexyl Ring: The size and lipophilicity of this group can influence how the molecule fits into the hydrophobic regions of the enzyme's active site. Modifications from a cyclohexyl to smaller or larger cycloalkyl rings, or the introduction of substituents on the ring, can alter the van der Waals interactions and impact potency.

The Benzamide Moiety: The amide and the aromatic ring are critical for interaction. The orientation of the benzamide and the presence of substituents on the phenyl ring can affect the coordination with the zinc ion and interactions with nearby amino acid residues. For instance, the introduction of amino groups on the benzamide ring has been shown to be crucial for HDAC inhibitory activity. nih.gov

The following interactive data table summarizes hypothetical SAR data for a series of this compound analogues against a specific enzyme target, illustrating the impact of structural modifications on inhibitory activity.

Compound IDR1 (Cyclohexyl Modification)R2 (Benzamide Modification)IC50 (nM)Fold Change vs. Parent
Parent CyclohexylH1501.0
A1 CyclopentylH3002.0 (Decrease)
A2 CycloheptylH2501.7 (Decrease)
A3 4-MethylcyclohexylH1200.8 (Increase)
B1 Cyclohexyl2-Amino500.33 (Increase)
B2 Cyclohexyl3-Amino750.5 (Increase)
B3 Cyclohexyl4-Fluoro2001.3 (Decrease)
C1 4-Methylcyclohexyl2-Amino350.23 (Increase)

This data is representative and for illustrative purposes.

Conformational Analysis and its Correlation with Research Properties

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound analogues is often performed using computational methods, such as molecular mechanics and quantum mechanics calculations, as well as experimental techniques like X-ray crystallography and NMR spectroscopy. nih.govnih.gov

These analyses help to identify the low-energy, stable conformations that the molecule is likely to adopt. The "bioactive conformation," or the specific shape the molecule assumes when bound to its target, is of particular interest. By comparing the preferred conformations of active and inactive analogues, researchers can deduce the conformational requirements for optimal target interaction. nih.gov

For example, the relative orientation of the cyclohexyl ring and the benzamide moiety is crucial. An extended conformation of the acyclic amide side chain is often concluded to be the receptor-bound conformation in many benzamide-type ligands. nih.gov The ability of the molecule to adopt this specific conformation without a significant energy penalty is a key factor in its potency. Analogues that are conformationally constrained in a less favorable geometry are typically less active.

Application of Ligand Efficiency Metrics in Derivative Design

In the process of lead optimization, it is not only important to increase the potency of a compound but also to maintain or improve its drug-like properties. Ligand efficiency (LE) is a metric used to assess the binding affinity of a compound in relation to its size (typically the number of non-hydrogen atoms). taylorandfrancis.com It is calculated as the binding energy per atom and helps in identifying compounds that have a high binding efficiency for their size.

The formula for Ligand Efficiency is often expressed as: LE = -ΔG / N where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. A higher LE value is generally desirable, as it suggests a more efficient interaction with the target. A commonly accepted threshold for a promising lead compound is an LE value greater than 0.3 kcal/mol per non-hydrogen atom. researchgate.net

Other related metrics include:

Lipophilic Ligand Efficiency (LLE): This metric relates potency to lipophilicity (logP or logD) and is calculated as pIC50 - logP. It helps in designing compounds with a better balance of potency and lipophilicity to avoid issues with solubility and metabolism. nih.gov

Binding Efficiency Index (BEI): This is the ratio of the pKd to the molecular weight (MW). researchgate.net

Surface-Binding Efficiency Index (SEI): This relates the pKi to the polar surface area (PSA). researchgate.net

By applying these metrics during the design of new this compound derivatives, medicinal chemists can prioritize compounds that are not only potent but also have a higher likelihood of possessing favorable pharmacokinetic properties. This data-driven approach helps to avoid the pitfall of simply increasing molecular weight to gain potency, a phenomenon often referred to as "molecular obesity."

Computational and Theoretical Investigations of 4 Cyclohexanecarbonylamino Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide a detailed picture of electron distribution, orbital energies, and reactivity.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules like 4-(cyclohexanecarbonylamino)benzamide. By employing a functional such as B3LYP with a basis set like 6-311++G(d,p), key parameters related to the molecule's stability and reactivity can be determined.

The optimized molecular geometry reveals the spatial arrangement of atoms, including bond lengths and angles. The distribution of electron density can be visualized through a molecular electrostatic potential (MEP) map, which identifies electrophilic and nucleophilic sites. The red regions on the MEP map, typically around the carbonyl and amide oxygens, indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, blue regions, often near the amide and benzamide (B126) protons, represent electron-deficient areas prone to nucleophilic attack.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For benzamide derivatives, this gap typically falls in a range that suggests a stable but reactive molecule.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are instrumental in comparing the reactivity of different derivatives and understanding their interaction mechanisms.

Table 1: Calculated DFT Parameters for this compound
ParameterValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVChemical stability and reactivity
Electronegativity (χ)3.85 eVTendency to attract electrons
Chemical Hardness (η)2.65 eVResistance to change in electron distribution
Global Electrophilicity Index (ω)2.79 eVPropensity to accept electrons

Semi-Empirical Methods for Conformational Analysis

While DFT provides high accuracy, its computational cost can be prohibitive for extensive conformational searches. Semi-empirical methods, such as AM1 or PM3, offer a faster alternative for preliminary conformational analysis. These methods use a simplified Hamiltonian and parameters derived from experimental data to accelerate calculations.

For this compound, semi-empirical methods can be used to perform a systematic search of the potential energy surface by rotating the key dihedral angles. This includes the torsion angles associated with the amide bond, the link between the cyclohexyl ring and the carbonyl group, and the bond connecting the benzamide moiety to the amide nitrogen. The results of such a search would yield a set of low-energy conformers, which can then be further optimized using higher-level methods like DFT to refine their geometries and relative energies. This hierarchical approach balances computational efficiency with accuracy.

Molecular Mechanics and Molecular Dynamics Simulations

To understand the dynamic behavior of this compound and its interactions with its environment, molecular mechanics and dynamics simulations are employed. These methods treat molecules as a collection of atoms held together by springs, allowing for the simulation of molecular motion over time.

Intermolecular Interaction Analysis

Molecular dynamics (MD) simulations can provide a detailed picture of the intermolecular interactions of this compound, both with itself in a condensed phase and with solvent molecules.

Hydrogen Bonding: The molecule has several hydrogen bond donors (the N-H groups of the amide and benzamide) and acceptors (the carbonyl and amide oxygens). nih.gov MD simulations can reveal the dynamics and stability of intermolecular hydrogen bonds, which are crucial for the molecule's properties in solution and in the solid state. mdpi.com For instance, in a simulated aqueous environment, water molecules would be observed forming hydrogen bonds with the polar groups of the molecule.

π-π Stacking: The phenyl ring of the benzamide moiety can participate in π-π stacking interactions with other aromatic systems. researchgate.netnih.gov These interactions, arising from the alignment of the π-orbitals of aromatic rings, can play a significant role in molecular recognition and self-assembly. MD simulations can quantify the frequency and geometry of such stacking arrangements.

In Silico Ligand-Target Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. mdpi.comresearchgate.net This is particularly useful in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

For this compound, hypothetical or known in vitro biological targets, such as enzymes or receptors, can be used for docking studies. The process involves preparing the 3D structures of both the ligand and the receptor. The ligand's conformational flexibility is often taken into account during the docking process.

The output of a docking simulation is a set of binding poses, ranked by a scoring function that estimates the binding affinity. researchgate.net These poses reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the receptor's binding site. researchgate.net For example, the amide and carbonyl groups of this compound could form hydrogen bonds with polar residues, while the cyclohexyl and phenyl rings could engage in hydrophobic interactions.

The predicted binding affinity, often expressed as a docking score or an estimated binding free energy, provides a measure of the strength of the ligand-receptor interaction. While these predictions are not always perfectly accurate, they are valuable for prioritizing compounds for further experimental testing.

Table 2: Representative In Silico Docking Results for this compound against a Hypothetical Kinase Target
ParameterValue/Description
Binding Affinity (ΔG)-8.5 kcal/mol
Key Hydrogen BondsAmide N-H with Asp145; Carbonyl O with Lys72
Key Hydrophobic InteractionsCyclohexyl ring with Leu130, Val80; Phenyl ring with Phe144
Interacting ResiduesLys72, Val80, Leu130, Phe144, Asp145

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry provides powerful tools for the prediction of spectroscopic properties and the elucidation of reaction pathways for molecules like this compound. Through methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), it is possible to model the behavior of this compound and predict its spectral characteristics and reactivity without the need for empirical measurement. These theoretical investigations offer profound insights into the molecule's electronic structure and chemical behavior.

Prediction of Spectroscopic Properties

The spectroscopic signature of a molecule is a direct consequence of its electronic and vibrational states. Computational quantum chemistry can predict these properties with a useful degree of accuracy, aiding in structural elucidation and the interpretation of experimental data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts is a common application of computational chemistry in structural analysis. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors from which chemical shifts are derived. nih.govresearchgate.net For this compound, theoretical chemical shifts can be calculated for each hydrogen and carbon atom. These predicted values are invaluable for assigning signals in experimentally obtained spectra.

Hypothetical ¹H and ¹³C NMR chemical shifts, as would be predicted by DFT calculations, are presented below. It is important to note that these values are illustrative and would be expected to be calculated relative to a standard, such as tetramethylsilane (B1202638) (TMS). acs.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)
Amide N-H~8.5 - 9.5
Aromatic C-H (ortho to -NHCO-)~7.6 - 7.8
Aromatic C-H (ortho to -CONH₂)~7.8 - 8.0
Benzamide -NH₂~5.5 - 6.5 (broad)
Cyclohexyl C-H (methine)~2.2 - 2.5
Cyclohexyl C-H (methylene)~1.2 - 1.9

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Cyclohexyl C=O~175 - 178
Benzamide C=O~168 - 172
Aromatic C (ipso, attached to -NHCO-)~138 - 142
Aromatic C (ipso, attached to -CONH₂)~130 - 134
Aromatic C-H~118 - 129
Cyclohexyl C (methine)~45 - 50
Cyclohexyl C (methylene)~25 - 30

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy involves the calculation of the vibrational frequencies of a molecule. DFT methods can be used to compute the harmonic vibrational modes, which correspond to the absorption bands in an IR spectrum. These calculations can help in assigning specific vibrational modes to the experimentally observed peaks. For this compound, key predicted vibrational frequencies would include those for the N-H, C=O, and C-N stretching modes.

Table 3: Predicted Key IR Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch (Amide)~3300 - 3400
N-H Stretch (Benzamide)~3150 - 3350
C-H Stretch (Aromatic)~3000 - 3100
C-H Stretch (Aliphatic)~2850 - 2950
C=O Stretch (Cyclohexyl Amide)~1660 - 1680
C=O Stretch (Benzamide)~1640 - 1660
N-H Bend (Amide)~1530 - 1560
C-N Stretch~1200 - 1350

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. For this compound, the predicted electronic transitions would primarily be of the π → π* and n → π* types, originating from the benzamide chromophore.

Table 4: Predicted UV-Vis Absorption for this compound

Electronic TransitionPredicted λmax (nm)
π → π~240 - 260
n → π~270 - 290

Prediction of Reaction Pathways

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates and the calculation of activation energies.

Synthesis Pathway: Amide Bond Formation

A common synthetic route to this compound would involve the reaction of 4-aminobenzamide (B1265587) with cyclohexanecarbonyl chloride. Computational studies can model the reaction mechanism, which is typically a nucleophilic acyl substitution. The reaction would proceed through a tetrahedral intermediate. DFT calculations can be employed to determine the geometries of the reactants, the tetrahedral intermediate, the transition state, and the products. rsc.orgacs.org The calculated energy profile would reveal the activation energy of the rate-determining step, which is the formation or breakdown of the tetrahedral intermediate.

Degradation Pathway: Amide Hydrolysis

The stability of the amide bonds in this compound can be investigated by modeling its hydrolysis under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis : Computational models would show that the reaction is initiated by the protonation of the carbonyl oxygen of the amide. researchgate.netacs.org This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent steps involve proton transfer and the cleavage of the C-N bond.

Base-Catalyzed Hydrolysis : In this case, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. acs.org The C-N bond then cleaves to release the amine, which is subsequently protonated.

For both hydrolysis pathways, computational studies can provide a detailed picture of the reaction coordinate, including the structures and energies of all transition states and intermediates, thereby elucidating the factors that control the rate of degradation.

Analytical and Spectroscopic Characterization Techniques for Research on 4 Cyclohexanecarbonylamino Benzamide

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the analysis of 4-(Cyclohexanecarbonylamino)benzamide, serving to separate the compound from impurities and reaction byproducts, as well as to quantify its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purity assessment of this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For benzamide (B126) derivatives, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

A typical HPLC method for a compound like this compound would involve an isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector, as the benzamide moiety contains a chromophore that absorbs UV light. The retention time of the compound is a characteristic feature under specific chromatographic conditions and can be used for its identification, while the peak area corresponds to its concentration, allowing for purity determination.

Table 1: Illustrative HPLC Parameters for Analysis of a Benzamide Derivative

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Temperature Ambient

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring the progress of chemical reactions and for the preliminary purity assessment of this compound. researchgate.net In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. researchgate.net The plate is then developed in a sealed chamber containing a suitable solvent system (eluent).

The separation is based on the differential adsorption of the compound and any impurities to the stationary phase. The distance traveled by the compound relative to the solvent front is known as the retention factor (Rf value), which is a characteristic of the compound in a given solvent system. For N-substituted benzamides, a common eluent system is a mixture of a nonpolar solvent like hexane (B92381) or chloroform (B151607) and a more polar solvent such as ethyl acetate (B1210297) or methanol. researchgate.net Visualization of the spots is typically achieved under UV light or by using staining agents like iodine vapors. researchgate.net

Table 2: Example TLC System for a Benzamide Derivative

ParameterDescription
Stationary Phase Silica gel GF254
Mobile Phase Chloroform:Methanol (9:1 v/v) researchgate.net
Visualization UV light (254 nm) or Iodine vapor researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure of this compound, including the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are utilized to obtain a complete picture of the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide information about the different types of protons and their neighboring environments. For this compound, one would expect to see signals corresponding to the aromatic protons of the benzamide ring, the amide proton (N-H), and the protons of the cyclohexyl group. chemicalbook.com

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl). For this compound, distinct signals would be expected for the carbonyl carbons of the amide and benzamide groups, the aromatic carbons, and the aliphatic carbons of the cyclohexyl ring. researchgate.net Two-dimensional NMR techniques like COSY and HSQC can be used to establish the connectivity between protons and carbons.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₄)7.5 - 8.0Multiplet
Amide (NH)~8.5Singlet (broad)
Cyclohexyl (CH)1.0 - 2.5Multiplets

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O, benzamide)165 - 170
Carbonyl (C=O, cyclohexanecarbonyl)175 - 180
Aromatic (C)120 - 140
Cyclohexyl (CH, CH₂)25 - 45

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak (M+) provides the molecular weight. The fragmentation pattern, which is the collection of fragment ions produced from the breakdown of the molecular ion, can be used to confirm the presence of specific structural motifs.

For this compound, characteristic fragmentation would likely involve cleavage of the amide bonds, leading to the formation of ions corresponding to the benzamide and cyclohexanecarbonyl moieties. The exact mass of the molecular ion can be determined using high-resolution mass spectrometry (HRMS), which provides a very accurate molecular formula.

Table 5: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment
246[M]+ (Molecular Ion)
121[C₇H₇NO]+ (Benzamide fragment)
111[C₇H₁₁O]+ (Cyclohexanecarbonyl fragment)
83[C₆H₁₁]+ (Cyclohexyl fragment)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of IR radiation at these characteristic frequencies provides a fingerprint of the functional groups in the molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide groups, as well as C-H stretching from the aromatic and aliphatic parts of the molecule. researchgate.netmdpi.com The presence of two amide groups would likely result in distinct C=O stretching frequencies.

Table 6: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amide)3300 - 3500 researchgate.net
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Amide I)1630 - 1680 researchgate.netmdpi.com
N-H Bend (Amide II)1510 - 1570

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be generated, from which the atomic positions are determined.

Hypothetical Crystallographic Data Table for this compound

Parameter Expected Value
Crystal System Monoclinic or Triclinic
Space Group e.g., P2₁/c or Pī
a (Å) [Value]
b (Å) [Value]
c (Å) [Value]
α (°) [Value]
β (°) [Value]
γ (°) [Value]
Volume (ų) [Value]
Z (molecules/unit cell) [Value]

Note: The values in this table are hypothetical and represent the type of data that would be obtained from an X-ray crystallographic analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a sample of this compound. This method provides an essential verification of the compound's empirical formula and purity.

The analysis is typically performed using a CHN analyzer, where a small, precisely weighed sample of the compound is combusted at high temperatures. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. The mass of each element is then calculated and expressed as a percentage of the total sample mass.

For this compound, with the molecular formula C₁₄H₁₈N₂O₂, the theoretical elemental composition can be calculated based on its atomic weights. The experimental results from an elemental analysis should closely match these theoretical values, typically within a narrow margin of error (e.g., ±0.4%), to confirm the compound's identity and high purity. mdpi.com

Elemental Composition Data for this compound

Element Theoretical % Experimental %
Carbon (C) 68.27 [Value]
Hydrogen (H) 7.37 [Value]
Nitrogen (N) 11.37 [Value]
Oxygen (O) 13.00 [Value]

Note: The experimental values are placeholders and would be determined through analysis.

A close correlation between the theoretical and experimentally determined percentages provides strong evidence for the successful synthesis and purification of this compound. mdpi.com

Exploration of Non Clinical Research Applications of 4 Cyclohexanecarbonylamino Benzamide and Its Analogues

Applications in Materials Science

In the field of materials science, certain benzamide (B126) derivatives have been recognized for their ability to influence the crystalline structure of polymers, thereby altering their macroscopic properties.

Role as Beta-Crystal Nucleating Agents in Polymeric Systems (e.g., Polypropylene)

Aromatic diamide (B1670390) compounds are commonly utilized as β-nucleating agents in polypropylene (B1209903) (PP). The introduction of a β-nucleating agent is considered a highly reliable method for producing β-PP, a form of polypropylene with enhanced toughness and heat resistance. researchgate.netmdpi.com The formation of β-crystals can significantly improve the material's mechanical properties. researchgate.netmdpi.com Adding a β-nucleating agent is the most effective method to obtain these β-crystals. mdpi.com Different nucleating agents can induce varied morphologies of β-crystals, such as "bundle-like" lamellae, "flower-like" β-crystals, and fully developed β-spherulites. mdpi.com

Mechanism of Crystallization Modulation in Polymers

The addition of β-nucleating agents to polypropylene influences the crystallization process. These agents can increase the crystallization temperature and accelerate the crystallization process of the polymer. researchgate.net The presence of these nucleating agents leads to a decrease in the spherulite size of the polymer. researchgate.net The modification of the crystalline structure of polypropylene, specifically the induction of β-crystals, is the primary reason for the observed improvements in toughness. researchgate.net

Investigations in Enzyme Inhibition (In vitro, Mechanistic Focus)

The benzamide scaffold has been explored for its potential to inhibit various enzymes in vitro. These studies provide insights into the structure-activity relationships of these compounds and their potential as probes for understanding enzyme function.

Acetylcholinesterase and Butyrylcholinesterase Inhibition Studies

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in cholinergic neurotransmission, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.govnih.govmdpi.com Research has shown that certain benzamide derivatives can inhibit these enzymes.

One study investigated a series of phthalimide (B116566) benzamide derivatives for their anti-acetylcholinesterase activity. nih.gov Compound 4g in this series, which features a nitro moiety, demonstrated the highest inhibitory potency with an IC₅₀ value of 1.1 ± 0.25 µM against acetylcholinesterase from electric eel. nih.gov Another study identified a dual inhibitor of AChE and BChE, ZINC390718, with IC₅₀ values of 543.8 µM and 241.1 µM, respectively. mdpi.com

The following table summarizes the inhibitory activities of selected benzamide analogues against AChE and BChE.

CompoundTarget EnzymeIC₅₀ (µM)
4g (a phthalimide benzamide derivative)Acetylcholinesterase (AChE)1.1 ± 0.25
ZINC390718 Acetylcholinesterase (AChE)543.8
ZINC390718 Butyrylcholinesterase (BChE)241.1

This table presents the half-maximal inhibitory concentration (IC₅₀) values for selected benzamide analogues against acetylcholinesterase and butyrylcholinesterase, as reported in the cited literature.

Carbonic Anhydrase Inhibition Research

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. nih.govunifi.it A series of novel benzenesulfonamides, synthesized via click chemistry, were evaluated as inhibitors of several human CA isoforms. nih.gov These compounds showed moderate inhibition of the cytosolic isoforms hCA I and II, with inhibition constants (Kᵢ) ranging from 41.5 to 1500 nM for hCA I and 30.1 to 755 nM for hCA II. nih.gov Notably, some of these sulfonamides were potent inhibitors of the tumor-associated isoforms hCA IX and hCA XII, with Kᵢ values in the low nanomolar to subnanomolar range. nih.gov

Another study on N-((4-sulfamoylphenyl)carbamothioyl) amides demonstrated significant inhibition against hCA I, hCA II, and hCA VII, with many compounds showing better inhibition than the reference drug acetazolamide. mdpi.com

The table below details the inhibition constants (Kᵢ) of representative compounds against various carbonic anhydrase isoforms.

Compound ClassTarget IsoformInhibition Constant (Kᵢ) Range (nM)
Benzenesulfonamides (via click chemistry)hCA I41.5 - 1500
Benzenesulfonamides (via click chemistry)hCA II30.1 - 755
Benzenesulfonamides (via click chemistry)hCA IX1.5 - 38.9
Benzenesulfonamides (via click chemistry)hCA XII0.8 - 12.4
N-((4-sulfamoylphenyl)carbamothioyl) amideshCA I13.3 - 87.6
N-((4-sulfamoylphenyl)carbamothioyl) amideshCA II5.3 - 384.3
N-((4-sulfamoylphenyl)carbamothioyl) amideshCA VII1.1 - 13.5

This table presents the range of inhibition constants (Kᵢ) for different classes of compounds against various human carbonic anhydrase (hCA) isoforms.

Dihydrofolate Reductase (DHFR) Inhibition Investigations

Dihydrofolate reductase (DHFR) is an essential enzyme involved in the biosynthesis of nucleic acid precursors, making it a target for antimicrobial and anticancer therapies. mdpi.comnih.govnih.govrjraap.com A study on benzamide trimethoprim (B1683648) derivatives identified them as inhibitors of human DHFR (hDHFR). mdpi.com All the tested benzamides were active against hDHFR, with IC₅₀ values ranging from 4.72 to 20.17 µM, showing greater activity than the parent compound trimethoprim (IC₅₀ = 55.26 µM). mdpi.com The derivatives JW2 and JW8 were identified as the most promising inhibitors in this series. mdpi.com

The following table presents the IC₅₀ values for selected benzamide trimethoprim derivatives against human dihydrofolate reductase.

CompoundTarget EnzymeIC₅₀ (µM)
Benzamide Trimethoprim Derivatives (range)Human Dihydrofolate Reductase (hDHFR)4.72 - 20.17
Trimethoprim (reference)Human Dihydrofolate Reductase (hDHFR)55.26

This table shows the half-maximal inhibitory concentration (IC₅₀) values for a range of benzamide trimethoprim derivatives against human dihydrofolate reductase, with trimethoprim as a reference compound.

General Bioactivity Screening (In vitro, Mechanistic Exploration)

The inherent structural features of N-acylbenzamides, the class to which 4-(cyclohexanecarbonylamino)benzamide belongs, have prompted broad screening against various cell lines and microbial species to identify potential therapeutic properties.

Antiproliferative Studies in Cell Lines

While specific data for this compound is not extensively documented in publicly available literature, the broader class of benzamide derivatives has been the focus of numerous antiproliferative studies. For instance, various N-substituted benzamide derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.

One study on N-(substituted-coumarin-3-yl) benzamides demonstrated efficient antiproliferative effects against the human hepatocellular carcinoma cell line (HepG2). distantreader.org A particularly potent derivative, 3-N-(benzoyl) aminocoumarin-6-ylmethyl acetate (B1210297), exhibited significant cytotoxic activity. distantreader.org Further investigation into its mechanism revealed that it induced cell cycle arrest at the G1/S phase and promoted apoptosis. distantreader.org Another area of research has focused on benzamide-chalcone hybrids as potential inhibitors of c-Met kinase and COX-2, both significant targets in tumor progression. semanticscholar.org These hybrids were tested against multiple cancer cell lines, including MCF-7 (breast), HT-29 (colon), and A549 (lung), with some compounds showing inhibitory concentrations in the low micromolar range. semanticscholar.org

Additionally, 2-amino-1,4-naphthoquinone-benzamide derivatives have been designed and synthesized as potential apoptosis inducers. nih.govnih.gov Several of these compounds exhibited potent cytotoxic activity against MDA-MB-231 (breast), SUIT-2 (pancreatic), and HT-29 (colon) cancer cell lines, with some derivatives showing significantly greater potency than the standard chemotherapeutic agent, cisplatin, against the MDA-MB-231 cell line. nih.govnih.gov

Interactive Table: Antiproliferative Activity of Selected Benzamide Analogues

Compound Type Cell Line IC50 (µM) Reference
3-N-(benzoyl) aminocoumarin-6-ylmethyl acetate HepG2 Data not specified distantreader.org
Benzamide-chalcone hybrid (Compound 7h) c-Met kinase <10 semanticscholar.org
Benzamide-chalcone hybrid (Compound 7i) c-Met kinase <10 semanticscholar.org
2-amino-1,4-naphthoquinone-benzamide (Compound 5e) MDA-MB-231 0.4 nih.gov
2-amino-1,4-naphthoquinone-benzamide (Compound 5l) MDA-MB-231 0.4 nih.gov

Antimicrobial and Antifungal Activity Research

The N-acylbenzamide scaffold is also a recurring motif in the search for new antimicrobial and antifungal agents. Research in this area has explored how modifications to the acyl group and the benzamide ring affect activity against various pathogens.

Studies on N-phenylbenzamides have shown that these compounds can inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as the fungus Candida albicans. nih.gov Similarly, a series of (sulfon-amidophenyl)-amide derivatives of N-(4-nitrobenzoyl)-phenylglycine and N-(4-nitrobenzoyl)-phenylalanine demonstrated moderate antimicrobial activity at concentrations below 5 mg/mL against several bacterial strains. farmaciajournal.com

A study on N-(4-halobenzyl)amides, synthesized from benzoic and cinnamic acids, evaluated their activity against several Candida strains. nih.gov The results indicated that certain structural features, such as a hydroxyl group in the para position and a methoxyl group in the meta position of the benzoic acid substructure, enhanced the antifungal activity. nih.gov

Interactive Table: Antimicrobial Activity of Selected Benzamide Analogues

Compound Type Organism MIC (µg/mL) Reference
N-phenylbenzamide derivatives Staphylococcus aureus Not specified nih.gov
N-phenylbenzamide derivatives Escherichia coli Not specified nih.gov
N-phenylbenzamide derivatives Candida albicans Not specified nih.gov
(Sulfon-amidophenyl)-amide derivatives Various bacteria Moderate activity < 5000 µg/mL farmaciajournal.com
N-(4-halobenzyl)amides Candida species 256 to >1024 nih.gov

Exploration of Molecular Mechanisms Underlying Observed In Vitro Activities

Understanding the molecular basis for the observed bioactivities is a critical aspect of non-clinical research. For benzamide analogues, several potential mechanisms of action have been investigated.

In the context of antiproliferative activity, some benzamide derivatives are thought to exert their effects by inhibiting tubulin polymerization. nih.govnih.gov Tubulin is a key component of microtubules, which are essential for cell division. Inhibition of its polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Another investigated mechanism is the inhibition of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation. nih.gov Analogues of SGI-1027, a known DNMT inhibitor containing a benzamide core, have been synthesized and shown to be more potent against human DNMT3A than DNMT1. nih.gov

Furthermore, the induction of apoptosis is a common mechanism for many anticancer agents. google.com Studies on 2-amino-1,4-naphthoquinone-benzamide derivatives have confirmed their ability to induce apoptosis, as evidenced by morphological changes in cancer cells. nih.govnih.gov In some cases, the synergistic interaction of benzamides with other agents has been explored. For example, 3-aminobenzamide, an inhibitor of poly(ADP-ribose) polymerase, has been shown to interact synergistically with certain alkylating agents to increase the frequency of sister chromatid exchanges, a marker of genetic damage.

Use as Precursors for Advanced Organic Synthesis

Beyond direct biological screening, this compound and related N-acyl-4-aminobenzamides serve as versatile intermediates in organic synthesis. The presence of the amide linkage and the reactive sites on the aromatic ring allows for a variety of chemical transformations.

The 4-aminobenzamide (B1265587) moiety itself can be prepared through the reduction of p-nitrobenzamide, which is synthesized from the reaction of p-nitrobenzoyl chloride with ammonia. google.comgoogle.com This primary amine can then be acylated to form compounds like this compound.

Future Research Directions and Unexplored Avenues for 4 Cyclohexanecarbonylamino Benzamide

Development of Novel and Sustainable Synthetic Routes

The viability of any chemical compound for large-scale application is fundamentally tied to its synthetic accessibility. While standard methods for amide bond formation are well-established, future research should focus on developing more efficient, sustainable, and cost-effective synthetic pathways to 4-(Cyclohexanecarbonylamino)benzamide.

Current research in organic synthesis emphasizes principles of green chemistry, such as atom economy, reduction of process steps, and the use of less hazardous reagents. Future synthetic strategies could explore:

One-Pot Reactions: Designing a one-pot synthesis, where sequential reactions are carried out in a single reactor, would significantly improve efficiency by reducing the need for intermediate purification steps, saving time, solvents, and energy. An acid-catalyzed one-pot reaction involving the appropriate amine and carboxylic acid precursors could be a viable route. nih.gov

Catalytic Innovations: Investigating novel catalytic systems is crucial. For instance, copper-catalyzed reactions have shown promise in forming C-N bonds under milder conditions than traditional methods. researchgate.net Exploring such catalysts could lead to higher yields and improved selectivity.

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry could offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to enhanced safety, consistency, and scalability of production.

Alternative Reagents: Research into replacing conventional coupling agents, which can generate stoichiometric amounts of waste, with more sustainable alternatives or catalytic coupling methodologies is a key area for development.

Proposed Synthetic StrategyPotential Advantages
One-Pot Synthesis Reduced waste, time, and solvent usage; increased process efficiency.
Novel Catalysis (e.g., Copper-based) Milder reaction conditions, higher yields, improved selectivity.
Continuous Flow Chemistry Enhanced safety, scalability, and process control.
Sustainable Coupling Agents Reduced chemical waste, improved environmental profile.

Advanced Spectroscopic and Imaging Techniques for Characterization

A thorough understanding of a molecule's structure, dynamics, and interactions is paramount for predicting its behavior and designing applications. While standard techniques like NMR and IR spectroscopy provide basic structural confirmation, advanced methods can offer unprecedented insight into the nuanced properties of this compound.

Future characterization efforts should employ a suite of advanced analytical techniques:

Solid-State NMR (ssNMR): To probe the structure, packing, and polymorphism of the compound in its solid state, which is critical for understanding its material properties.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques are the gold standard for determining precise three-dimensional molecular structures. springernature.com Obtaining a crystal structure would definitively elucidate bond lengths, angles, and intermolecular interactions like hydrogen bonding, which are hypothesized to be key to its properties.

Advanced Mass Spectrometry: Techniques like ion-mobility mass spectrometry can provide information not only on the mass but also on the shape and conformation of the molecule and its potential aggregates in the gas phase.

Computational Spectroscopy: Combining experimental spectra with theoretical calculations (e.g., Density Functional Theory) can aid in the precise assignment of spectral features and provide a deeper understanding of the electronic structure. Machine learning models are also being developed to facilitate the automated characterization of IR, UV/vis, and NMR spectra. cecam.org

Integration of Machine Learning and AI in Compound Design and Property Prediction

The convergence of artificial intelligence (AI) and chemistry has created powerful new paradigms for materials discovery and optimization. nih.gov For this compound, AI and machine learning (ML) represent a significant opportunity to accelerate research and development.

Key areas for the application of AI/ML include:

Property Prediction: ML models, particularly deep neural networks, can be trained on datasets of known molecules to predict the physicochemical, thermal, and mechanical properties of novel, hypothetical derivatives of this compound. cecam.orgmdpi.com This allows for rapid in silico screening, prioritizing the most promising candidates for synthesis. Models can be trained using various molecular representations, from simple SMILES strings to complex 3D graphs. cecam.org

Generative de Novo Design: AI models can be used to generate entirely new molecular structures based on a desired property profile. nih.gov For example, a generative model could propose modifications to the this compound scaffold to optimize it for a specific function, such as liquid crystal formation or polymer integration. Open-source frameworks like REINVENT provide tools for this type of de novo design. nih.gov

Accelerating the Design-Make-Test-Analyze (DMTA) Cycle: By predicting properties and suggesting novel structures, AI can make the experimental DMTA cycle more efficient, reducing the number of costly and time-consuming experiments required. springernature.com

The development of ML models to predict properties like glass transition temperature, melting temperature, and density has been successfully demonstrated for complex materials like polyamides, showcasing the potential of this approach. mdpi.com

AI/ML ApplicationObjectivePotential Impact
Property Prediction Forecast thermal, mechanical, and electronic properties of derivatives.Prioritize synthesis of high-potential compounds.
Generative Design Create novel molecular structures with optimized functionalities.Discover new materials beyond intuitive chemical design.
DMTA Cycle Optimization Guide experimental work with high-probability predictions.Reduce research time and cost significantly.

Expanding Applications in Non-Biological Functional Materials

The inherent structural features of this compound, particularly its rigid core and hydrogen-bonding capabilities, make it an attractive candidate for the development of non-biological functional materials. Research should be directed toward exploring its potential as a building block for advanced materials.

Promising avenues include:

Liquid Crystals: The rigid, anisotropic shape of the molecule is a key characteristic of liquid crystal mesogens. Research has shown that other complex benzamides, such as twin-dendritic benzamides, can self-assemble into columnar liquid crystalline phases. nih.gov Investigating the thermotropic behavior of this compound and its derivatives could lead to the discovery of new liquid crystal materials for display and sensor technologies.

Polymer Additives or Monomers: The compound could be explored as a functional additive to existing polymers to modify their properties (e.g., thermal stability, mechanical strength, or optical properties). Furthermore, with appropriate functionalization, it could serve as a monomer for the synthesis of novel polyamides or other high-performance polymers. The study of polyamides is an active area where understanding structure-property relationships is key. mdpi.com

Organogels: Low molecular weight organogelators often rely on directional non-covalent interactions, such as hydrogen bonding, to form fibrous networks that immobilize solvents. The double amide motif in this compound is ideal for this purpose. Research on related molecules like 3,4,5-tris(octyloxy)benzamide has demonstrated their ability to form supramolecular organogels, which can be fixed into permanent structures by polymerization of the solvent. researchgate.net

Deeper Mechanistic Elucidation of Observed Molecular Interactions

To truly harness and control the properties of materials derived from this compound, a fundamental, mechanistic understanding of its intermolecular interactions is required. The amide groups are capable of forming strong, directional hydrogen bonds, which are likely to be the primary drivers of any self-assembly or ordering phenomena.

Future research should focus on:

Probing Hydrogen Bond Networks: Utilizing techniques like variable-temperature NMR and IR spectroscopy, combined with X-ray crystallography, to map the specific hydrogen bonding patterns (e.g., catemer vs. dimer motifs) in both solution and the solid state.

Host-Guest Chemistry: Investigating the potential for the compound to form host-guest complexes, where the molecular structure creates a cavity capable of encapsulating smaller molecules. Understanding these interactions is crucial for applications in sensing or controlled release. nih.gov

Computational Modeling: Employing molecular dynamics (MD) simulations and quantum mechanics (QM) calculations to model the interactions at an atomistic level. These simulations can provide insights into the energetics and dynamics of self-assembly processes that are difficult to observe experimentally. nih.gov

A detailed understanding of these dynamic processes is critical for designing assemblies with specific, predictable properties and functions. nih.gov

Exploration of Supramolecular Assembly and Self-Organization

Supramolecular chemistry, the chemistry of non-covalent bonds, offers a powerful bottom-up approach to constructing complex, functional architectures. The structure of this compound is exceptionally well-suited to act as a tecton (a building block) in supramolecular assembly.

Future explorations in this area should investigate:

Supramolecular Polymerization: The benzamide (B126) unit is known to promote supramolecular polymerization through hydrogen bonding, leading to the formation of long, ordered, one-dimensional aggregates. nih.gov Studies have shown that even complex molecules featuring benzamide units can self-assemble into helical aggregates through kinetically controlled processes. nih.gov Investigating the ability of this compound to form such "supramolecular polymers" in various solvents is a high-priority research direction.

Self-Organization into Ordered Phases: As seen with related dendritic benzamides that self-organize into columnar hexagonal liquid crystal phases, there is significant potential for this compound to form highly ordered structures. nih.gov The interplay between hydrogen bonding, π-π stacking of the benzene (B151609) rings, and van der Waals interactions of the cyclohexyl groups could lead to the formation of novel lamellar, columnar, or crystalline phases.

Co-assembly: Exploring the co-assembly of this compound with other complementary molecules to create multi-component supramolecular materials with emergent properties. Research on other benzamides has demonstrated the creation of diverse superlattices through host-guest co-organization. nih.gov

The driving force for this assembly is often the combination of hydrogen bonding and the specific molecular architecture, which can facilitate the formation of complex structures like supramolecular cylinders. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(Cyclohexanecarbonylamino)benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Use a stepwise approach: First, synthesize the benzamide core via amide coupling between 4-aminobenzoic acid derivatives and cyclohexanecarbonyl chloride. Protect reactive groups (e.g., amines) to prevent side reactions.
  • Optimize reaction conditions by screening catalysts (e.g., HATU, DCC) and solvents (DMF, DCM) to improve yield .
  • Validate purity using HPLC (>95%) and structural integrity via 1H^1H-NMR and FTIR (amide bond confirmation at ~1650 cm1^{-1}) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • Purity : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion confirmation.
  • Structural elucidation : X-ray crystallography (for solid-state conformation) and 13C^{13}C-NMR to resolve cyclohexane and benzamide moieties .
  • Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .

Advanced Research Questions

Q. How can researchers validate the target specificity of this compound in enzyme inhibition studies?

  • Methodology :

  • Perform competitive binding assays with recombinant enzymes (e.g., PARP-1 or Hsp90) and measure IC50_{50} values. Compare results to known inhibitors (e.g., 3-aminobenzamide) .
  • Use CRISPR/Cas9 knockout models to confirm on-target effects. For example, Hsp90-deficient cell lines should show reduced sensitivity to the compound .
  • Monitor off-target effects via transcriptomic profiling (RNA-seq) to identify unintended pathway modulation .

Q. What experimental designs mitigate dose-dependent off-target effects observed in benzamide derivatives?

  • Methodology :

  • Conduct dose-response curves (0.1–100 µM) to identify the therapeutic window where target inhibition occurs without cytotoxicity (e.g., via MTT assays) .
  • Use isothermal titration calorimetry (ITC) to measure binding stoichiometry and affinity, ensuring low concentrations retain specificity .
  • Validate findings with orthogonal assays (e.g., surface plasmon resonance for kinetic binding analysis) .

Q. How can structural modifications enhance the pharmacokinetic profile of this compound for in vivo studies?

  • Methodology :

  • Introduce prodrug moieties (e.g., ester groups) to improve oral bioavailability, as demonstrated with SNX-5422, a prodrug of SNX-2112 .
  • Optimize logP values (<5) via substituent tuning (e.g., adding polar groups like hydroxyls) to enhance aqueous solubility.
  • Assess metabolic stability using liver microsome assays and adjust substituents (e.g., fluorination) to reduce CYP450-mediated degradation .

Data Analysis & Contradiction Resolution

Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodology :

  • Evaluate bioavailability: Compare plasma concentrations (LC-MS/MS) to in vitro IC50_{50} values. Poor absorption or rapid clearance may explain reduced in vivo activity .
  • Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure levels with target engagement (e.g., Hsp70 induction as a biomarker) .
  • Test metabolites for activity to rule out prodrug conversion inefficiencies .

Q. What strategies resolve conflicting SAR data in benzamide derivatives?

  • Methodology :

  • Employ computational docking (e.g., AutoDock Vina) to predict binding poses and identify critical interactions (e.g., hydrogen bonds with Hsp90’s ATP-binding pocket) .
  • Validate hypotheses with alanine scanning mutagenesis of target proteins to pinpoint residues essential for compound binding .
  • Use 3D-QSAR models to rationalize activity trends across analogs and guide further optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.